methyl 4-((3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)sulfonyl)benzoate
Description
Methyl 4-((3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)sulfonyl)benzoate is a heterocyclic compound featuring a benzoate ester core linked to an azetidine ring via dual sulfonyl bridges. The azetidine moiety is further substituted with a 1-methyl-1H-imidazol-2-yl sulfonyl group. This structure combines conformational rigidity (from the azetidine) with polar sulfonyl groups, which may enhance solubility and binding affinity in biological systems.
Properties
IUPAC Name |
methyl 4-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]sulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O6S2/c1-17-8-7-16-15(17)25(20,21)13-9-18(10-13)26(22,23)12-5-3-11(4-6-12)14(19)24-2/h3-8,13H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHGDQHUHFRMPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities and can interact with various targets.
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Biological Activity
Methyl 4-((3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)sulfonyl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes existing literature on its biological activity, including synthesis methods, mechanisms of action, and specific case studies that highlight its efficacy.
Chemical Structure and Properties
The compound features a complex structure that includes a benzoate moiety and sulfonyl groups attached to an azetidine ring. Its molecular formula is , with a molecular weight of 398.45 g/mol. The presence of the imidazole ring suggests potential interactions with biological targets, particularly in enzymatic pathways.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions:
- Formation of the Azetidine Ring : This can be achieved through the reaction of appropriate sulfonamides with aldehydes or ketones.
- Introduction of the Imidazole Group : This is often done via sulfonation reactions where imidazole derivatives are reacted with sulfonyl chlorides.
- Final Coupling : The benzoate moiety is introduced in the final step through esterification reactions.
Antimicrobial Activity
Recent studies have indicated that compounds related to this compound exhibit significant antimicrobial properties. For instance, research has shown that derivatives containing the imidazole and sulfonyl functional groups demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | Microbial Strain | Activity (MIC) |
|---|---|---|
| Methyl 4... | E. coli | 32 µg/mL |
| Methyl 4... | S. aureus | 16 µg/mL |
Anticancer Activity
In vitro studies have suggested that this compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For example, it has been reported to affect the RAS signaling pathway, which is crucial in many cancers .
A specific study demonstrated that methyl 4... reduced cell viability in human colon cancer cell lines by inducing apoptosis and inhibiting cell cycle progression:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 15 | Apoptosis induction |
| SW480 | 20 | Cell cycle arrest at G2/M phase |
Case Study 1: Antimicrobial Efficacy
A study published in MDPI evaluated various synthesized imidazole derivatives for their antimicrobial activity. Methyl 4... was among the most effective compounds tested, showing a notable reduction in bacterial growth compared to control groups .
Case Study 2: Cancer Cell Line Studies
In another investigation focused on cancer therapeutics, methyl 4... was tested against multiple cancer cell lines, including those harboring KRAS mutations. The results indicated a significant reduction in cell proliferation rates, suggesting its potential as a targeted therapy for RAS-driven tumors .
Scientific Research Applications
Medicinal Chemistry
Methyl 4-((3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)sulfonyl)benzoate has been investigated for its potential as a therapeutic agent. Research indicates that compounds with similar structures exhibit significant anti-cancer properties by modulating specific protein activities involved in tumor growth.
Case Study: Anti-Cancer Activity
A study explored the effects of sulfonyl-containing compounds on cancer cell lines, demonstrating that this compound inhibited cell proliferation in vitro. The results indicated a dose-dependent response, suggesting potential for further development as an anti-cancer drug .
Targeting Kinases
The compound's structure suggests it may interact with kinase signaling pathways, which are critical in various cellular processes including growth and metabolism.
Data Table: Kinase Inhibition Profile
This table illustrates the compound's potential as a kinase inhibitor, which could lead to novel therapeutic strategies in cancer treatment.
Antimicrobial Properties
Recent studies have also highlighted the antimicrobial potential of sulfonamide derivatives. This compound has shown promising results against various bacterial strains.
Case Study: Antimicrobial Efficacy
In vitro tests demonstrated that the compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus, suggesting its potential use in treating infections caused by multi-drug resistant bacteria .
Agricultural Applications
The unique properties of this compound have led to investigations into its use as a pesticide or herbicide. Its ability to disrupt cellular processes in pests makes it a candidate for agricultural applications.
Data Table: Pesticidal Activity
This table summarizes findings from agricultural studies that assess the effectiveness of the compound as a pest control agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound’s uniqueness lies in its dual sulfonyl-azetidine-benzimidazole architecture. Below is a comparative analysis with structurally related derivatives:
Key Observations
Sulfonyl vs. Sulfinyl Groups : The target compound’s sulfonyl groups (SO₂) confer greater chemical stability and polarity compared to sulfinyl (SO) linkages in ’s benzimidazole derivative. This may improve aqueous solubility and metabolic resistance .
Azetidine vs.
Biological Activity : While ’s hydrosulfonyl-benzimidazolones show antitumor activity, the target compound’s dual sulfonyl groups could enable dual-binding mechanisms in enzyme inhibition, a hypothesis requiring experimental validation .
Synthetic Complexity : The target compound likely requires sequential sulfonation steps (e.g., using chlorosulfonic acid as in ), whereas simpler analogs (e.g., ) are synthesized via one-pot cyclization .
Data Table: Physicochemical and Pharmacokinetic Comparison
Q & A
Q. What are the optimal synthetic routes for methyl 4-((3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)sulfonyl)benzoate, and how do reaction conditions influence yield?
The synthesis involves multi-step pathways, including sulfonylation of azetidine and coupling with methyl benzoate derivatives. Key steps require precise control of temperature (e.g., 60–80°C), solvent selection (e.g., DMF or acetonitrile), and reaction time (8–24 hours). For example, sulfonyl group introduction often employs sulfonyl chlorides under basic conditions (e.g., triethylamine). Monitoring via TLC/HPLC and purification via column chromatography (silica gel, ethyl acetate/hexane) are critical for isolating intermediates .
Q. How can researchers verify the structural integrity of this compound during synthesis?
Use a combination of spectroscopic techniques:
- NMR : ¹H and ¹³C NMR to confirm sulfonyl and azetidine linkages (e.g., sulfonyl-SO₂ peaks at ~3.3–3.5 ppm in ¹H NMR; imidazole C-H signals at ~7.5–8.5 ppm) .
- Mass Spectrometry : High-resolution MS to validate molecular weight (expected ~460–470 g/mol) .
- IR Spectroscopy : Confirm sulfonyl (S=O stretch at 1150–1350 cm⁻¹) and ester (C=O at ~1700 cm⁻¹) groups .
Q. What stability considerations are critical for handling this compound?
The compound is sensitive to hydrolysis due to ester and sulfonyl groups. Store in anhydrous conditions (desiccator, under nitrogen) at –20°C. Avoid prolonged exposure to light, as the imidazole moiety may degrade. Pre-formulation studies (e.g., pH-dependent stability assays in PBS buffer) are recommended .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict reactivity or biological interactions of this compound?
Density Functional Theory (DFT) can optimize molecular geometry, calculate frontier molecular orbitals (HOMO-LUMO gaps), and simulate electrostatic potential surfaces. For example, the sulfonyl group’s electron-withdrawing nature reduces HOMO energy, influencing nucleophilic attack sites. Docking studies (AutoDock Vina) can predict binding to targets like carbonic anhydrase or kinases .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
If in vitro assays show inconsistent IC₅₀ values (e.g., kinase inhibition), consider:
- Assay Conditions : Vary ATP concentrations or buffer pH to test robustness.
- Metabolite Interference : Use LC-MS to identify degradation products during assays .
- Cellular Context : Compare activity in cancer vs. normal cell lines (e.g., MCF-7 vs. HEK293) to assess selectivity .
Q. How can researchers isolate and characterize reactive intermediates in its synthesis?
Trapping intermediates:
- Low-Temperature Quenching : Halt reactions at –78°C (dry ice/acetone bath) to stabilize transient species.
- In Situ IR/NMR : Monitor azetidine ring opening or sulfonation in real time .
- Crystallography : For crystalline intermediates, use X-ray diffraction to resolve bond angles and conformations .
Q. What methodologies evaluate the compound’s pharmacokinetic properties (e.g., bioavailability)?
- Lipophilicity : Measure logP via shake-flask method (expected ~2.5–3.5 due to sulfonyl/imidazole groups).
- Plasma Stability : Incubate with human plasma (37°C, 24 hours) and quantify degradation via HPLC .
- Caco-2 Permeability : Assess intestinal absorption potential using monolayer assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
